![molecular formula C22H24N4O3 B2627586 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide CAS No. 894001-81-1](/img/structure/B2627586.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole is a key component of many biologically active compounds . The compound also contains a diethylamino group, a pyridinyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The indole group in particular is a planar, aromatic system, which could have implications for the compound’s chemical reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indole group, the diethylamino group, and the acetamide group. The indole group can undergo electrophilic substitution reactions . The diethylamino group could potentially act as a base or nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the diethylamino group could make the compound a weak base .
Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
- Biological and Toxicological Effects : A review on the biological effects of acetamide, formamide, and their derivatives highlights their commercial importance and the extensive data available on their biological consequences of exposure, underscoring the need for understanding the toxicological profiles of similar compounds (Kennedy, 2001).
Pharmacological Activities of Derivatives
- Nootropic Drugs and CNS Disorders : Piracetam, a nootropic drug, and its derivatives have shown promising effects in the management and treatment of CNS disorders, indicating the therapeutic potential of cyclic compounds and acetamide derivatives in treating such conditions (Dhama et al., 2021).
Chemical Synthesis and Modification
- Synthesis and Stereochemistry : Research on the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the importance of structural analogs based on pharmacophores like pyrrolidin-2-one for developing effective CNS agents (Veinberg et al., 2015).
- Metabolic Pathways and Effects : The metabolism of aspartyl moiety of aspartame, which involves hydrolysis to yield aspartic acid, phenylalanine, and methanol, provides an example of the metabolic pathways and potential incorporation into body constituents, which is relevant for understanding the metabolism of similar compounds (Ranney & Oppermann, 1979).
Therapeutic Potential and Applications
- Anti-tubercular Activity : Investigations into the antitubercular activity of certain derivatives demonstrate the importance of structural modifications in enhancing the therapeutic efficacy against tuberculosis, suggesting a potential area of application for structurally similar compounds (Asif, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCHYWIZJXOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

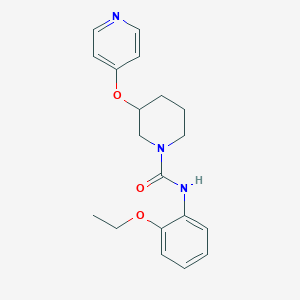
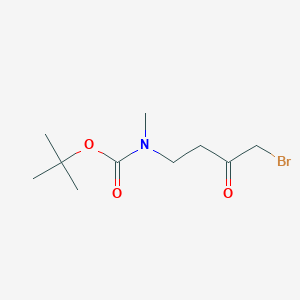
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
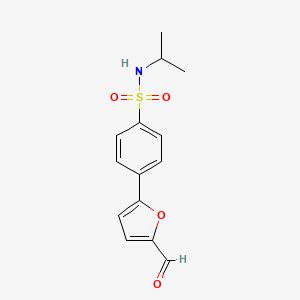
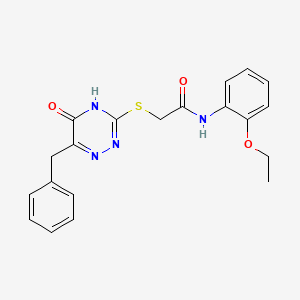
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)
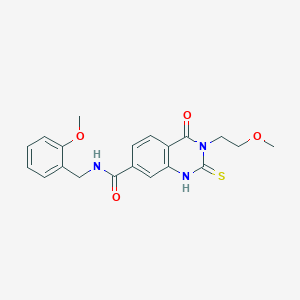
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)
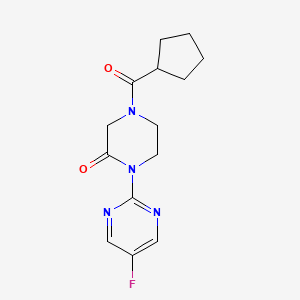
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

